3-Pyridinol, 4,5-bis(mercaptomethyl)-2-methyl-
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Overview
Description
3-Pyridinol, 4,5-bis(mercaptomethyl)-2-methyl- is a chemical compound belonging to the pyridinol family. Pyridinols are known for their diverse applications in various fields, including chemistry, biology, and medicine. This particular compound is characterized by the presence of mercaptomethyl groups at the 4 and 5 positions and a methyl group at the 2 position on the pyridinol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinol, 4,5-bis(mercaptomethyl)-2-methyl- can be achieved through several synthetic routes. One common method involves the reaction of 3-pyridinol with formaldehyde and hydrogen sulfide under acidic conditions to introduce the mercaptomethyl groups. The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinol, 4,5-bis(mercaptomethyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The mercaptomethyl groups can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: The hydroxyl group on the pyridinol ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of thiols.
Substitution: Formation of alkylated or acylated pyridinol derivatives.
Scientific Research Applications
3-Pyridinol, 4,5-bis(mercaptomethyl)-2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Pyridinol, 4,5-bis(mercaptomethyl)-2-methyl- involves its interaction with various molecular targets. The mercaptomethyl groups can form covalent bonds with thiol groups in proteins, leading to modulation of protein function. Additionally, the compound’s antioxidant properties may involve scavenging of reactive oxygen species and protection of cellular components from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxypyridine: A structural analogue with antioxidant properties.
2,6-Bis(hydroxymethyl)pyridine: Used in the preparation of metal complexes and catalysts.
4,5-Bis(hydroxymethyl)-2-vinyl-3-pyridinol:
Uniqueness
3-Pyridinol, 4,5-bis(mercaptomethyl)-2-methyl- is unique due to the presence of both mercaptomethyl and methyl groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound for research and industrial applications.
Properties
CAS No. |
3613-80-7 |
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Molecular Formula |
C8H11NOS2 |
Molecular Weight |
201.3 g/mol |
IUPAC Name |
2-methyl-4,5-bis(sulfanylmethyl)pyridin-3-ol |
InChI |
InChI=1S/C8H11NOS2/c1-5-8(10)7(4-12)6(3-11)2-9-5/h2,10-12H,3-4H2,1H3 |
InChI Key |
WRMLOOFXWYUWNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=C1O)CS)CS |
Origin of Product |
United States |
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